molecular formula C11H9N5O B14579332 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-6-methylquinolin-4(3H)-one CAS No. 61338-57-6

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-6-methylquinolin-4(3H)-one

Cat. No.: B14579332
CAS No.: 61338-57-6
M. Wt: 227.22 g/mol
InChI Key: MXKNYDWNKDXHDU-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- is a heterocyclic compound that features a quinolinone core with a methyl group at the 6-position and a tetrazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the quinolinone or tetrazole rings .

Scientific Research Applications

4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- is unique due to its combination of a quinolinone core with a tetrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61338-57-6

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

6-methyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C11H9N5O/c1-6-2-3-9-7(4-6)10(17)8(5-12-9)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16)

InChI Key

MXKNYDWNKDXHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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